molecular formula C9H16O B1147789 cis-4-Nonenal CAS No. 2277-15-8

cis-4-Nonenal

Cat. No.: B1147789
CAS No.: 2277-15-8
M. Wt: 140.225
InChI Key:
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Description

cis-4-Nonenal is an organic compound with the molecular formula C9H16O. It is a type of unsaturated aldehyde, specifically a nonenal, which is characterized by the presence of a double bond and an aldehyde group. This compound is known for its distinctive odor, often described as a grassy or cucumber-like smell. It is commonly found in aged human skin and is associated with the characteristic odor of aging.

Preparation Methods

Synthetic Routes and Reaction Conditions: cis-4-Nonenal can be synthesized through various methods. One common approach involves the oxidation of cis-4-Nonene. The reaction typically uses oxidizing agents such as potassium permanganate or ozone under controlled conditions to achieve the desired aldehyde.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of octene, followed by isomerization and oxidation. This method allows for the large-scale production of the compound with high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: cis-4-Nonenal undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Addition Reactions: The double bond in this compound can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or ozone (O3) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.

    Addition Reactions: Hydrogen (H2) with a palladium catalyst for hydrogenation.

Major Products Formed:

    Oxidation: Nonanoic acid.

    Reduction: cis-4-Nonenol.

    Addition Reactions: Saturated aldehydes or alcohols, depending on the reagent used.

Scientific Research Applications

cis-4-Nonenal has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: It is studied for its role in the aging process and its effects on human skin.

    Medicine: Research is ongoing to understand its potential impact on age-related diseases and conditions.

    Industry: It is used in the fragrance industry to create specific scents and in the food industry as a flavoring agent.

Comparison with Similar Compounds

    trans-4-Nonenal: Another isomer of 4-Nonenal with a different spatial arrangement of atoms.

    6-Nonenal: An isomer with the double bond located at a different position in the carbon chain.

    4-Hydroxy-2-Nonenal: A related compound with a hydroxyl group and an additional double bond.

Uniqueness of cis-4-Nonenal: this compound is unique due to its specific odor profile and its association with the aging process. Unlike its isomers, it is more commonly found in aged human skin and has been extensively studied for its role in age-related changes.

Properties

CAS No.

2277-15-8

Molecular Formula

C9H16O

Molecular Weight

140.225

Purity

90% min.

Synonyms

cis-4-Nonenal

Origin of Product

United States

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